ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-2-14-11(13)8-3-4-10-9(7-8)12-5-6-15-10/h3-4,7,12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVPJXZRILETE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Aminothiophenol with α-Halo Esters
One effective method involves the reaction of 2-aminothiophenol with ethyl 2-bromoalkanoates or related α-bromo esters. The process typically proceeds via nucleophilic substitution of the halogen by the thiol group, followed by intramolecular cyclization involving the amino group to form the benzothiazine ring.
For example, coupling of 2-aminothiophenol with ethyl 2-bromoalkanoates under mild conditions in dry diethyl ether at low temperature (0 °C) yields the benzothiazine ring system in good yields (typically 69–85%).
Bromination of intermediates such as amides derived from pyruvic acid and amino acids, followed by cyclization with 2-aminothiophenol, also affords benzothiazine derivatives efficiently.
Cyclocondensation with 1,3-Dicarbonyl Compounds
Another widely used approach is the condensation of 2-aminothiophenol with 1,3-dicarbonyl compounds (e.g., β-diketones or β-ketoesters). This reaction proceeds through initial Schiff base formation (imine), followed by tautomerization and oxidative cyclization to form the benzothiazine ring.
A notable green chemistry method uses polyethylene glycol (PEG-200) as a solvent at 80 °C for 4 hours, producing high yields (76–98%) of 1,4-benzothiazine derivatives.
Alternatively, refluxing 2-aminothiophenol with 1,3-dicarbonyl compounds in dimethyl sulfoxide (DMSO) for about 50–60 minutes results in benzothiazine derivatives, though with lower yields (37–42%) due to side oxidation reactions.
The reaction can be accelerated and yields improved by ultrasonic irradiation or by using whole-cell biocatalysts such as baker’s yeast in methanol.
Solvent-Free and Catalyst-Free Methods
Recent advances have demonstrated solvent-free and catalyst-free synthesis under thermal conditions:
Reaction of 3-aryl-2-bromopropanoates with 2-aminothiophenol at 120–160 °C for 30–50 minutes under solvent-free conditions yields benzothiazine derivatives in 40–86% yields.
These methods are environmentally friendly and efficient, avoiding the use of hazardous solvents and catalysts.
Detailed Synthetic Procedure Example
A representative preparation of this compound involves the following steps:
| Step | Reagents & Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1 | Synthesis of α-bromo ester (e.g., ethyl 2-bromoacetate) | Prepared or commercially used | α-Halo ester as electrophilic partner |
| 2 | Reaction with 2-aminothiophenol in dry diethyl ether at 0 °C | Cyclization to benzothiazine ring, yield ~70–85% | Low temperature prevents side reactions |
| 3 | Purification by recrystallization or chromatography | Pure this compound | Product isolated as 2H-benzothiazine isomer |
Reaction Mechanism Insights
The reaction begins with nucleophilic attack of the thiol group of 2-aminothiophenol on the α-carbon of the haloester, displacing the halide.
Subsequently, the amino group attacks the carbonyl carbon intramolecularly, facilitating ring closure to the benzothiazine scaffold.
Oxidative cyclization steps may be required to stabilize the heterocyclic structure, depending on reaction conditions.
In PEG-200-mediated reactions, the solvent protonates the carbonyl, increasing electrophilicity and facilitating imine formation and cyclization.
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| α-Haloester with 2-aminothiophenol | Ethyl 2-bromoalkanoates, 2-aminothiophenol | Dry ether, 0 °C | 69–85 | High yield, mild conditions | Requires α-bromoester synthesis |
| 1,3-Dicarbonyl + 2-aminothiophenol (PEG-200) | 1,3-dicarbonyl compounds, PEG-200 | 80 °C, 4 h | 76–98 | Eco-friendly, metal-free | Requires column chromatography |
| 1,3-Dicarbonyl + 2-aminothiophenol (DMSO) | 1,3-dicarbonyl compounds, DMSO | Reflux, 50–60 min | 37–42 | Simple setup | Low yield, side oxidation |
| Solvent-free thermal method | 3-aryl-2-bromopropanoates, 2-aminothiophenol | 120–160 °C, 30–50 min | 40–86 | Fast, solvent-free, green | High temperature required |
Research Findings and Optimization Notes
Ultrasonic irradiation and biocatalysts such as baker’s yeast can accelerate cyclization reactions and improve yields.
The choice of solvent and reaction temperature critically influences product yield and purity; PEG-200 is notable for enhancing electrophilicity and facilitating clean reactions.
Bromination of intermediates prior to cyclization can improve ring closure efficiency but requires careful control to avoid overreaction.
Enantioselective synthesis has been explored starting from chiral precursors, though this is more relevant to related benzothiazine derivatives rather than the this compound itself.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form, such as dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the benzothiazine ring .
Scientific Research Applications
Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Methyl 3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylate
- Structure : The methyl ester variant (CAS: 16233-51-5) shares the benzothiazine backbone but substitutes the ethyl group with a methyl ester at position-4.
- Physical Properties: Molecular weight is 223.25 g/mol (vs. 237.27 for the ethyl ester).
- Synthesis : Prepared via esterification of the corresponding carboxylic acid, similar to methods for ethyl derivatives.
- Applications : Used as a research chemical (Thermo Scientific), indicating utility in high-throughput screening .
Ethyl 3,4-Dihydro-2H-1,4-Thiazine-6-Carboxylate
- Structure: A simpler thiazine derivative (CAS: 101417-21-4) lacking the fused benzene ring. Molecular formula: C₇H₁₁NO₂S.
- Key Differences: Absence of aromaticity reduces conjugation and stability. Lower molecular weight (173.23 g/mol) and altered reactivity due to the non-aromatic thiazine ring.
- Synthesis : Likely involves cyclization of thiol-containing precursors, differing from benzothiazine routes .
Ethyl 4-[(2-Chloro-4-Fluorophenyl)Methyl]-3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylate
Benzoxazine Analogs (Oxygen vs. Sulfur)
Benzoxazines (e.g., ethyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate) replace sulfur with oxygen in the heterocycle. Key distinctions include:
- Electronic Effects : Sulfur’s lower electronegativity increases electron density in the thiazine ring, altering reactivity in electrophilic substitutions .
- Pharmacology : Benzoxazines exhibit calcium antagonism and antihypertensive activity , while benzothiazines are less studied but may share similar mechanisms due to structural mimicry.
- Spectral Data :
Analytical Comparisons
Biological Activity
Ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and comparisons with similar compounds.
Overview of the Compound
This compound is characterized by a benzene ring fused with a thiazine ring, which incorporates nitrogen and sulfur atoms. This unique structure contributes to its diverse biological properties. The compound is synthesized through the cyclization of 2-aminothiophenol with ethyl acetoacetate in the presence of sodium ethoxide under reflux conditions.
Interaction with Enzymes
The compound interacts with various enzymes involved in oxidative stress pathways, notably superoxide dismutase and catalase. These interactions suggest a role in mitigating oxidative damage within biological systems.
Cellular Effects
This compound influences several cell signaling pathways. It has been observed to modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Such modulation may contribute to its therapeutic potential in various diseases.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth by disrupting cell wall synthesis and membrane integrity. This makes it a candidate for developing new antibacterial agents against resistant strains of bacteria .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. Its mechanism involves inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation at the cellular level.
The mechanism of action involves binding to specific molecular targets such as receptors and enzymes. For instance, its antibacterial activity is attributed to the inhibition of bacterial peptide deformylase (PDF), crucial for bacterial survival . Additionally, it may exert effects through the modulation of oxidative stress pathways and inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazine derivatives:
- Antibacterial Activity : A study demonstrated that derivatives of benzothiazine exhibited promising antibacterial effects against Staphylococcus aureus, highlighting their potential as therapeutic agents .
- Inhibition of Biofilm Formation : Research showed that certain benzothiazine derivatives could inhibit biofilm formation on medical devices, which is critical in preventing infections associated with implanted devices .
- Anti-inflammatory Research : Investigations into related compounds have revealed their ability to inhibit inflammatory pathways effectively, suggesting that this compound may share similar properties .
Comparison with Similar Compounds
This compound can be compared with other benzothiazine derivatives:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 1,2,4-Benzothiadiazine-1,1-dioxide | Antihypertensive and antidiabetic | Known for its cardiovascular benefits |
| 3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide | Neuroprotective effects | Activates AMPA receptors |
The distinct structure and functional groups present in this compound enhance its specific chemical and biological properties compared to these derivatives .
Q & A
Q. What are the optimal synthetic routes for ethyl 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis of benzothiazine derivatives typically involves cyclization reactions, such as the condensation of thioamide precursors with α,β-unsaturated esters. For optimization, employ factorial design of experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid). Analytical techniques (HPLC, NMR) should monitor yield and purity. For example, a 2³ factorial design can identify interactions between variables, reducing trial-and-error efforts . Evidence from analogous benzothiazine syntheses suggests microwave-assisted methods may enhance reaction efficiency .
Q. How can researchers characterize the structural and electronic properties of this compound to validate its identity?
Methodological Answer: Use a multi-technique approach:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm backbone structure and substituent positions.
- X-ray crystallography for absolute configuration determination, as demonstrated for methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate .
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- Computational chemistry (DFT calculations) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .
Q. What in vitro assays are recommended for preliminary pharmacological screening of this compound?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric/colorimetric substrates.
- Cellular viability assays (MTT or resazurin) to assess cytotoxicity in relevant cell lines.
- Docking studies (AutoDock Vina, Schrödinger Suite) to predict binding affinities to receptors like serotonin transporters, leveraging benzothiazine derivatives’ reported neuroactivity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in novel reactions?
Methodological Answer: Employ density functional theory (DFT) to calculate transition-state energies and identify reactive sites. For example, B3LYP/6-31G(d) level theory can model electrophilic aromatic substitution patterns on the benzothiazine core. Pair this with molecular dynamics simulations to study solvent effects on reaction pathways. Institutions like ICReDD integrate such computational workflows with robotic experimentation to accelerate reaction discovery .
Q. How should researchers resolve contradictions between theoretical predictions and experimental data in reaction mechanisms?
Methodological Answer: Adopt a iterative validation framework :
Use isotopic labeling (e.g., ¹⁸O or ²H) to trace reaction pathways.
Compare experimental kinetics (via stopped-flow spectroscopy) with computed activation barriers.
Apply statistical error analysis (e.g., Monte Carlo simulations) to quantify uncertainties in DFT parameters.
Cross-validate with alternative spectroscopic methods (e.g., in-situ IR for intermediate detection) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
Methodological Answer: Implement quality-by-design (QbD) principles :
- Define critical quality attributes (CQAs: purity, particle size) and critical process parameters (CPPs: stirring rate, cooling rate).
- Use process analytical technology (PAT) like inline Raman spectroscopy for real-time monitoring.
- Apply response surface methodology (RSM) to optimize CPPs within defined ranges, ensuring robustness .
Q. How can the compound’s metabolic stability be assessed preclinically?
Methodological Answer: Conduct in vitro ADME studies :
- Microsomal stability assays (human/rat liver microsomes) to measure half-life.
- CYP450 inhibition screening (fluorogenic substrates) to identify drug-drug interaction risks.
- Permeability assays (Caco-2 cells) to predict oral bioavailability.
Cross-reference with QSAR models trained on benzothiazine analogs to prioritize in vivo testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
